molecular formula C8H8N2O2 B14394741 Acetic acid;pyridine-4-carbonitrile CAS No. 89937-13-3

Acetic acid;pyridine-4-carbonitrile

Cat. No.: B14394741
CAS No.: 89937-13-3
M. Wt: 164.16 g/mol
InChI Key: QUSJJTMCZPAIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;pyridine-4-carbonitrile is a compound that combines the properties of acetic acid and pyridine-4-carbonitrile Acetic acid is a simple carboxylic acid known for its role in vinegar, while pyridine-4-carbonitrile is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pyridine-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine-4-carbonitrile with acetic anhydride in the presence of a catalyst. This reaction typically occurs under reflux conditions, with the acetic anhydride acting as both a reagent and a solvent .

Industrial Production Methods

Industrial production of this compound often involves the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;pyridine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;pyridine-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;pyridine-4-carbonitrile is unique due to the combination of the acidic and basic properties from acetic acid and pyridine-4-carbonitrile, respectively. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile compound in various applications .

Properties

CAS No.

89937-13-3

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

acetic acid;pyridine-4-carbonitrile

InChI

InChI=1S/C6H4N2.C2H4O2/c7-5-6-1-3-8-4-2-6;1-2(3)4/h1-4H;1H3,(H,3,4)

InChI Key

QUSJJTMCZPAIAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CN=CC=C1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.